molecular formula C10H16O2 B14543251 Ethyl 2,4-dimethylhexa-2,4-dienoate CAS No. 62332-68-7

Ethyl 2,4-dimethylhexa-2,4-dienoate

Cat. No.: B14543251
CAS No.: 62332-68-7
M. Wt: 168.23 g/mol
InChI Key: WHEGCZMTNYZFOC-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethylhexa-2,4-dienoate is a specialized dienoate ester compound that serves as a valuable chemical intermediate in organic synthesis and industrial research applications. This compound features a conjugated diene system with strategic methyl and ethyl ester substitutions that enhance its reactivity in cycloaddition and transformation reactions. Researchers utilize this dienoate primarily as a precursor in the synthesis of complex organic molecules, including pyrethroid-type compounds and other structurally advanced targets. The compound's molecular architecture makes it particularly suitable for Diels-Alder reactions and other cyclization processes where stereoselectivity and ring formation are critical. In pharmaceutical and agrochemical research contexts, this compound functions as a key building block for the development of biologically active structures. Its application in chrysanthemic acid synthesis demonstrates its importance in creating natural product analogs and insecticidal compounds . The structural features of this compound, including the ester functionality and alkyl-substituted diene system, contribute to its versatility in multi-step synthetic routes. When handling this research chemical, appropriate safety protocols should be followed, and its use is strictly limited to laboratory investigations. This product is intended for research purposes only and is not manufactured for human therapeutic use, cosmetic application, or veterinary medicine. Researchers should consult relevant literature and conduct necessary safety assessments before incorporating this compound into experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62332-68-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 2,4-dimethylhexa-2,4-dienoate

InChI

InChI=1S/C10H16O2/c1-5-8(3)7-9(4)10(11)12-6-2/h5,7H,6H2,1-4H3

InChI Key

WHEGCZMTNYZFOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(=CC)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2,4 Dimethylhexa 2,4 Dienoate

Esterification Strategies for Dienoate Synthesis

The synthesis of esters, including dienoates, is a fundamental transformation in organic chemistry. youtube.com Common methods involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst and heat. youtube.com This process is known as Fischer esterification.

For more sensitive substrates or to achieve milder reaction conditions, various coupling reagents can be employed. The Steglich esterification, for instance, utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation from a carboxylic acid and an alcohol at room temperature. orgsyn.orgnih.gov This method is advantageous for its mild, nonacidic conditions. orgsyn.org However, steric hindrance in either the acid or the alcohol can decrease the reaction rate and lead to the formation of N-acylurea byproducts. orgsyn.org

Other modern esterification methods include the use of reagents like TBTU, TATU, or COMU, which are effective for coupling carboxylic acids with both aliphatic alcohols and phenols. organic-chemistry.org The choice of esterification strategy depends on factors such as the stability of the reactants, desired reaction conditions, and the potential for side reactions.

Phosphorus Ylide-Mediated Olefination Reactions (Wittig and Wadsworth-Emmons)

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds, making them highly suitable for the synthesis of alkenes and dienes. wikipedia.orgmasterorganicchemistry.comlibretexts.org These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone. wikipedia.orglibretexts.org

The classic Wittig reaction uses a triphenyl phosphonium (B103445) ylide. libretexts.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, unlike in elimination reactions which can often lead to mixtures of isomers. libretexts.org The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. organic-chemistry.orgnih.gov A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble and can be easily removed by washing with water. organic-chemistry.org

Application of Ethyl 2-(diethoxyphosphinoyl)acetate

In the context of synthesizing α,β-unsaturated esters like ethyl 2,4-dimethylhexa-2,4-dienoate, a key reagent for the Horner-Wadsworth-Emmons reaction is a stabilized phosphonate ylide. Ethyl 2-(diethoxyphosphinoyl)acetate is a common example of such a reagent. The carbanion is generated by treating the phosphonate with a base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.org This stabilized carbanion can then react with an appropriate α,β-unsaturated aldehyde or ketone to form the desired dienoate.

Stereocontrol in Wittig Reactions

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide and the reaction conditions. quora.com Stabilized ylides, such as those with an adjacent ester group, generally favor the formation of the (E)-alkene. quora.com This selectivity is attributed to the thermodynamic stability of the intermediates in the reaction mechanism. wikipedia.orgquora.com Unstabilized ylides, on the other hand, tend to produce the (Z)-alkene as the major product under kinetic control. wikipedia.orgquora.com The presence of lithium salts can also significantly impact the stereochemical outcome by influencing the equilibration of reaction intermediates. wikipedia.org

Michael Addition Reactions for Conjugated Systems

The Michael addition, or conjugate addition, is a crucial reaction for forming carbon-carbon bonds in conjugated systems. chemistrysteps.comwikipedia.org It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com

Typical Michael donors are stabilized enolates, such as those derived from β-ketoesters, malonic esters, and β-cyanoesters. wikipedia.org The reaction is thermodynamically controlled and proceeds because of the electrophilic nature of the β-carbon in the conjugated system, which is susceptible to nucleophilic attack. chemistrysteps.comorganic-chemistry.org The resulting product is a 1,5-dicarbonyl compound or a related structure. youtube.com The use of weaker bases and more stabilized nucleophiles generally favors the 1,4-conjugate addition over a direct 1,2-addition to the carbonyl group. chemistrysteps.comyoutube.com This reaction is highly valuable for building more complex molecules from simpler precursors.

Peroxymercuriation/Demercuriation Pathways in Dioxolane Formation from Dienoates

While not directly a synthesis of the target compound, the study of reactions of related dienoates provides insight into their chemical behavior. Peroxymercuriation/demercuriation is a reaction that can be used to functionalize alkenes.

Model System Studies with Ethyl 3,5-Dimethylhexa-2,4-Dienoate and Isomeric Esters

Research on isomeric dienoate esters, such as ethyl 3,5-dimethylhexa-2,4-dienoate, can provide valuable information about the reactivity of the conjugated diene system. These studies can elucidate the regioselectivity and stereoselectivity of addition reactions to the double bonds. The electronic and steric effects of the methyl groups and the ethyl ester group will influence the outcome of reactions like peroxymercuriation. The formation of dioxolanes from dienoates through such pathways would involve the reaction of both double bonds, leading to a cyclic diether structure. The specific isomers formed would depend on the relative reactivity of the C2=C3 and C4=C5 double bonds and the stereochemical course of the addition steps.

Reformatsky Reaction and Hydroxyester Intermediates

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, which can serve as key intermediates in the synthesis of unsaturated esters like this compound. This reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. beilstein-journals.org The resulting organozinc reagent, known as a Reformatsky reagent, adds to the carbonyl group to form a β-hydroxy ester after acidic workup.

For the synthesis of this compound, a plausible retrosynthetic analysis would involve the dehydration of a corresponding β-hydroxy ester. The specific hydroxyester intermediate could be synthesized via a Reformatsky reaction between ethyl 2-bromopropionate and a suitable α,β-unsaturated ketone, such as 3-methyl-3-penten-2-one. Subsequent dehydration of the resulting β-hydroxy ester would then yield the target dienoate. The conditions for the dehydration step would need to be carefully controlled to ensure the formation of the desired (E,E) or (E,Z) isomer.

Vicinal ketoesters are also valuable synthetic intermediates for the synthesis of complex target structures. nih.gov These compounds, which contain adjacent keto and ester functional groups, can be used in a variety of transformations, including aldol (B89426) additions and carbonyl ene reactions, to construct complex molecular architectures. nih.gov

Lithium Diisopropylamide (LDA)-Induced Condensation Reactions

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is widely used in organic synthesis to generate enolates from carbonyl compounds. These enolates can then participate in a variety of condensation reactions to form new carbon-carbon bonds. In the context of this compound synthesis, LDA-induced condensation reactions offer a powerful tool for constructing the diene backbone.

One potential strategy involves the LDA-mediated condensation of two equivalents of an appropriate ester. For instance, the self-condensation of ethyl tiglate (ethyl (E)-2-methylbut-2-enoate) could, in principle, lead to the formation of a dimeric product that, after elimination of ethanol, would yield the desired dienoate. The regioselectivity of the enolate formation and the subsequent condensation would be critical factors in the success of such an approach.

Alternatively, a directed condensation between two different carbonyl compounds could be employed. For example, the LDA-generated enolate of ethyl acetate (B1210297) could be reacted with 2-methyl-2-pentenal. The resulting aldol adduct could then be dehydrated to afford this compound. Careful control of reaction conditions, such as temperature and stoichiometry, would be necessary to favor the desired product and minimize side reactions.

Copper-Catalyzed Asymmetric Allylic Alkylation for Chiral Dienoates

Copper-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful method for the enantioselective synthesis of chiral molecules. nih.govnih.govresearchgate.net This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a chiral copper complex. nih.govnih.govresearchgate.net The use of chiral ligands allows for the formation of one enantiomer of the product in excess.

While the direct synthesis of this compound via this method is not straightforward, the principles of copper-catalyzed AAA can be applied to the synthesis of chiral precursors that can be subsequently converted to the target dienoate. For example, a chiral allylic alcohol, synthesized via copper-catalyzed AAA, could be oxidized and then subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the second double bond and the ester functionality.

The success of this approach hinges on the ability to control the regio- and enantioselectivity of the AAA reaction. organic-chemistry.org The choice of the copper catalyst, chiral ligand, and reaction conditions are all critical parameters that must be optimized to achieve high levels of stereocontrol. researchgate.net Furthermore, the development of AAA reactions that can be performed with less reactive allylic substrates, such as allylic ethers, has expanded the scope of this methodology. nih.govrsc.org

Deconjugative Asymmetric α-Sulfenylation Routes

Deconjugative asymmetric α-sulfenylation is a sophisticated strategy for the synthesis of chiral α,β-unsaturated carbonyl compounds. This method involves the reaction of an α,β-unsaturated ester with a sulfenylating agent in the presence of a chiral base or catalyst. The initial product is a β-sulfenylated α,β-unsaturated ester, which can then undergo a deconjugative isomerization to yield a chiral γ-sulfenylated α,β-unsaturated ester.

To apply this methodology to the synthesis of this compound, one could envision a multi-step sequence starting with a simpler α,β-unsaturated ester. For example, ethyl crotonate could be subjected to deconjugative asymmetric α-sulfenylation to introduce a chiral sulfenyl group at the γ-position. Subsequent manipulation of the sulfenyl group, such as oxidation to a sulfoxide (B87167) followed by elimination, could then be used to introduce the second double bond of the diene system.

This approach offers the potential for high levels of enantiocontrol in the synthesis of chiral dienoates. However, the development of efficient and stereoselective methods for the conversion of the sulfenylated intermediate to the final dienoate product would be a key challenge.

Convergent Synthetic Approaches to Complex Analogues

Convergent synthesis is a strategy that involves the separate synthesis of different fragments of a target molecule, which are then joined together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis, where the molecule is built up step-by-step from a single starting material.

For the synthesis of complex analogues of this compound, a convergent approach could involve the synthesis of two key fragments: an α,β-unsaturated phosphonate and an α,β-unsaturated aldehyde. A Horner-Wadsworth-Emmons reaction between these two fragments would then lead to the formation of the diene system of the target molecule.

For instance, the synthesis of a complex analogue with a substituted phenyl group at the 6-position could involve the preparation of a cinnamaldehyde (B126680) derivative and an appropriate phosphonate ester. The Horner-Wadsworth-Emmons reaction between these two fragments would provide a highly convergent and flexible route to a wide range of complex dienoate analogues. The Biginelli reaction, a multicomponent reaction, can also be utilized to synthesize complex heterocyclic analogues. mdpi.com

Synthesis of Specific Isomeric Forms (E,E and E,Z)

The stereochemistry of the double bonds in a diene can have a significant impact on its physical and chemical properties. Therefore, the ability to selectively synthesize specific isomeric forms, such as the (E,E) and (E,Z) isomers of this compound, is of great importance.

Several strategies can be employed to control the stereochemical outcome of diene synthesis. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the stereoselective formation of double bonds. By carefully choosing the reaction conditions and the nature of the ylide and carbonyl compound, it is often possible to favor the formation of either the (E) or (Z) isomer.

For example, the use of a stabilized ylide in a Horner-Wadsworth-Emmons reaction typically leads to the formation of the (E)-alkene, while the use of a non-stabilized ylide in a Wittig reaction often favors the (Z)-alkene. By applying these principles to the synthesis of this compound, it should be possible to selectively prepare either the (E,E) or (E,Z) isomer. Furthermore, methods like the Sharpless asymmetric dihydroxylation of an (E,Z)-dienoate can be highly regio- and enantioselective, providing a route to specific stereoisomers. nih.gov

Mechanistic and Transformative Chemical Reactivity of Ethyl 2,4 Dimethylhexa 2,4 Dienoate

Reactivity Patterns of Unsaturated Esters

Unsaturated esters, particularly α,β-unsaturated esters, exhibit a characteristic reactivity profile due to the conjugation between the carbon-carbon double bond and the carbonyl group of the ester. This conjugation results in the polarization of the π-electron system, making the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. The carbonyl carbon also retains its electrophilic character.

The reactivity of α,β-unsaturated esters is influenced by both steric and electronic factors. acs.org The presence of substituents on the α and β carbons can significantly impact the accessibility of these positions to incoming reagents. Electron-donating groups on the double bond can modulate the electrophilicity of the β-carbon, while the nature of the alcohol moiety of the ester can also affect reaction rates. acs.org

In the case of ethyl 2,4-dimethylhexa-2,4-dienoate, the presence of a second conjugated double bond extends the π-system, influencing the reactivity of the entire molecule. The methyl groups at the 2- and 4-positions are electron-donating, which can affect the electron density distribution across the diene system.

Diels-Alder Cycloaddition Reactions of this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene or alkyne.

For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. wikipedia.org Although the s-trans conformation is often more stable, the energy barrier for rotation to the s-cis conformation is typically low enough to be overcome at room temperature. orgoreview.com In this compound, the presence of methyl groups at the C2 and C4 positions can influence the conformational equilibrium between the s-cis and s-trans forms.

The reactivity of the diene in a Diels-Alder reaction is enhanced by the presence of electron-donating groups. orgoreview.com In this compound, the two methyl groups serve as electron-donating groups, which should increase the reactivity of the diene component. However, the electron-withdrawing nature of the ethyl ester group at the C2 position will have a counteracting effect, potentially reducing the reactivity of the diene compared to a simple alkyl-substituted diene. The reaction is expected to proceed with dienophiles that are electron-deficient, a characteristic of "normal-electron-demand" Diels-Alder reactions. wikipedia.org

Diene-transmissive Diels-Alder (DTDA) sequences are powerful synthetic tools where a cross-conjugated triene or dendralene undergoes a stepwise double Diels-Alder reaction. acs.orgnih.gov In a typical DTDA sequence, the first cycloaddition with one equivalent of a dienophile forms a new diene system, which can then undergo a second Diels-Alder reaction with another dienophile. acs.orgnih.gov

Substituted nih.govdendralenes have been shown to undergo highly selective DTDA reactions. acs.orgnih.gov However, this compound is a linearly conjugated diene, not a cross-conjugated dendralene. Therefore, it is not structured to directly participate in a classical diene-transmissive sequence. After a single Diels-Alder reaction across the diene of this compound, the resulting cyclohexene (B86901) product would no longer contain a conjugated diene system, thus precluding a subsequent intramolecular Diels-Alder reaction. There is no literature evidence to suggest that this compound partakes in DTDA reactions.

The substituents on both the diene and the dienophile play a crucial role in the regio- and stereoselectivity of the Diels-Alder reaction. The electron-donating methyl groups and the electron-withdrawing ester group on this compound will direct the regiochemical outcome of the cycloaddition. The precise orientation of the reactants in the transition state determines the regiochemistry of the adduct.

The Diels-Alder reaction is stereospecific, meaning that the stereochemistry of the reactants is retained in the product. orgoreview.com For instance, a cis-dienophile will result in a cis relationship of its substituents on the newly formed six-membered ring. When cyclic dienes are used, or when the dienophile has substituents with the potential for π-stacking, endo and exo products can be formed. The endo product is often kinetically favored due to secondary orbital interactions. wikipedia.org For an acyclic diene like this compound, the stereochemical outcome will be dictated by the geometry of the diene and the dienophile.

Factors Influencing Diels-Alder Reactivity of this compound
FeatureInfluence on Reactivity and SelectivityReference
Diene ConformationMust adopt an s-cis conformation for the reaction to occur. Substituents at C2 and C4 can influence this equilibrium. wikipedia.org
Electron-Donating Groups (Methyl)Increase the electron density of the diene, enhancing reactivity in normal-electron-demand Diels-Alder reactions. orgoreview.com
Electron-Withdrawing Group (Ethyl Ester)Decreases the electron density of the diene, potentially lowering its reactivity. Influences the regioselectivity of the cycloaddition. wikipedia.org
StereochemistryThe reaction is stereospecific, preserving the stereochemistry of the dienophile in the product. orgoreview.com

Hydrogenation and Selective Reduction of Olefinic Bonds

The reduction of unsaturated esters can proceed via different pathways, leading to saturated esters, allylic alcohols, or saturated alcohols. The selective reduction of the carbon-carbon double bonds while preserving the ester functionality is a common challenge in organic synthesis. For α,β-unsaturated esters, 1,4-reduction (or conjugate reduction) is often desired.

Various methods have been developed for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds. mdpi.comnih.govorganic-chemistry.org These include catalytic hydrogenation using specific catalysts and catalyst poisons, as well as the use of stoichiometric reducing agents. For instance, catalytic transfer hydrogenation has been shown to be effective for the 1,4-reduction of α,β-unsaturated esters. mdpi.com Hydrosilylation, using a combination of a hydrosilane and a suitable catalyst, is another powerful method for the chemoselective reduction of carboxylic acid derivatives. nih.gov

In the case of this compound, the challenge lies in the selective reduction of one or both of the conjugated double bonds without affecting the ester group. The choice of catalyst and reaction conditions would be critical to control the extent of hydrogenation. For example, a mild hydrogenation catalyst might selectively reduce the less substituted double bond, while more forcing conditions could lead to the reduction of both double bonds.

Methods for Selective Reduction of Unsaturated Esters
MethodDescriptionSelectivityReference
Catalytic HydrogenationUse of H2 gas with a metal catalyst (e.g., Pd, Pt, Ni). Catalyst poisons can enhance selectivity.Can be tuned to reduce C=C bonds while preserving C=O. Can sometimes lead to over-reduction. organic-chemistry.org
Transfer HydrogenationUse of a hydrogen donor (e.g., formic acid, isopropanol) with a transition metal catalyst (e.g., Ir, Rh).Can be highly selective for 1,4-reduction of α,β-unsaturated systems. mdpi.com
HydrosilylationReduction using a silane (B1218182) (e.g., PMHS) and a catalyst.Offers excellent chemoselectivity for reducing C=C bonds in the presence of esters. nih.gov
Copper Hydride ReagentsUse of copper hydride complexes, often generated in situ.Effective for the conjugate reduction of α,β-unsaturated thioesters and other carbonyl compounds. rsc.org

Nazarov Cyclization Studies Involving Dienyl Ketones and Esters

The Nazarov cyclization is a 4π-electrocyclic reaction that converts divinyl ketones into cyclopentenones, typically under acidic conditions. wikipedia.org The reaction proceeds through a pentadienyl cation intermediate which undergoes a conrotatory ring closure. chemtube3d.com While the classical Nazarov reaction involves divinyl ketones, variations of this reaction have been developed for other substrates, including those that generate the key pentadienyl cation intermediate through alternative means. nih.gov

Studies on the Nazarov cyclization of divinyl ketones bearing an ester group at the β-position have shown that the substitution pattern and the geometry of the double bonds have a remarkable effect on the regioselectivity of the resulting cyclopentenone. rsc.org The position of the double bond in the final product is dictated by these subtle structural features. rsc.org

Given that this compound is a dienyl ester, it is structurally related to the substrates used in Nazarov-type reactions. While it is not a divinyl ketone, under strongly acidic conditions, it is conceivable that protonation of the ester carbonyl could initiate a cyclization process. However, the reactivity of dienyl esters in Nazarov-type cyclizations is less common than that of dienyl ketones. The substitution pattern of this compound, with methyl groups at the 2- and 4-positions, would be expected to influence the stability of the potential pentadienyl cation intermediate and the subsequent cyclization pathway.

Steric Facilitation Effects in Nazarov Cyclization

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones via a 4π-electrocyclic ring closure, typically promoted by a Lewis or Brønsted acid. mdpi.com While this compound is a dienoate, its corresponding ketone analogue, 2,4-dimethylhexa-2,4-dien-3-one, provides a relevant model for understanding the steric effects at play. The methyl groups at the C2 and C4 positions exert significant steric influence on the cyclization process.

In the transition state of the Nazarov cyclization, the divinyl ketone must adopt an s-cis,s-cis conformation for the 4π-electrocyclization to occur. The presence of substituents on the vinyl groups can either hinder or facilitate this conformation. Research on substituted divinyl ketones has shown that steric crowding in the pentadienyl cation intermediate can raise its energy, thereby lowering the activation barrier for cyclization. This phenomenon, known as steric activation, can be particularly pronounced in fully substituted divinyl ketones.

For a substrate like 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one, which has a substitution pattern similar to the dienoate , studies have shown that the methyl groups play a crucial role in directing the stereochemical outcome of the cyclization. nih.gov The conrotatory closure of the pentadienyl cation is subject to torquoselectivity, where the substituents' steric bulk dictates the direction of rotation. The methyl groups on the diene backbone of this compound would similarly influence the stereochemistry of the resulting cyclopentenone product if it were converted to a divinyl ketone and cyclized.

Table 1: Factors Influencing Nazarov Cyclization

FactorDescriptionRelevance to this compound
Acid Promoter A Lewis or Brønsted acid is required to generate the pentadienyl cation intermediate. mdpi.comThe ester group can coordinate to the Lewis acid, potentially influencing the reaction.
Substitution Pattern The position and nature of substituents on the diene system affect the reaction rate and stereoselectivity.The methyl groups at C2 and C4 would sterically influence the required s-cis,s-cis conformation and the subsequent conrotatory ring closure.
Steric Facilitation Increased steric strain in the planar pentadienyl cation can lower the activation energy for cyclization.The methyl groups contribute to steric strain, potentially facilitating the cyclization process.

Iodolactonization of Dienoic Acid Derivatives

Iodolactonization is an intramolecular cyclization reaction that involves the reaction of an unsaturated carboxylic acid with iodine to form an iodolactone. For this compound, this reaction would first require hydrolysis of the ethyl ester to the corresponding 2,4-dimethylhexa-2,4-dienoic acid.

The reaction is initiated by the electrophilic attack of an iodonium (B1229267) ion (I+) on one of the double bonds of the dienoic acid. The resulting iodonium ion intermediate is then trapped intramolecularly by the carboxylate group. The regioselectivity of the initial iodine attack is crucial in determining the size of the resulting lactone ring. In the case of a conjugated dienoic acid, the reaction can be complex, as there are two potential sites for iodination.

Studies on related 2-methyl-penta-2,4-dienoic acids have shown that iodolactonization can proceed effectively. Treatment of these acids with iodine in acetonitrile (B52724) has been shown to yield the corresponding iodolactone in good yields. The presence of additives, such as cerium(IV) salts, can also facilitate the reaction. It is noteworthy that in systems where both a C-C double bond and a carboxylic acid are in conjugation, this represents a unique case of iodolactonization.

Reactions with Lewis Acids and Bases

The chemical reactivity of this compound is significantly influenced by its interactions with Lewis acids and bases. A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. The dienoate possesses both Lewis basic sites (the carbonyl oxygen of the ester and the π-electrons of the diene) and electrophilic carbons that can react with Lewis bases.

The carbonyl oxygen is a hard Lewis basic site and will readily coordinate to hard Lewis acids. This interaction activates the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The diene system, being a softer Lewis base, can coordinate to softer Lewis acids. Such coordination can activate the diene towards various reactions, including cycloadditions and nucleophilic additions.

Conversely, the carbon atoms of the conjugated system, particularly the carbonyl carbon and the β-carbon, are electrophilic and can react with Lewis bases (nucleophiles). This can lead to conjugate addition reactions.

Carboboration is a chemical reaction that involves the addition of a carbon-boron bond across a π-system, such as an alkene or alkyne. In a 1,2-carboboration, the carbon and boron moieties add to adjacent atoms of the multiple bond. This reaction creates a new carbon-carbon bond and a carbon-boron bond in a single step, with the latter being a versatile handle for further synthetic transformations.

For a substrate like this compound, a 1,2-carboboration reaction would likely be catalyzed by a transition metal. The mechanism would involve the oxidative addition of the organoboron reagent to the metal center, followed by migratory insertion of one of the double bonds of the dienoate into the metal-carbon or metal-boron bond. Reductive elimination would then yield the carboborated product. The regioselectivity of the addition would be influenced by both electronic and steric factors, including the directing effect of the ester group and the steric hindrance from the methyl groups.

This compound can form adducts with various Lewis acids. nih.gov The most common type of adduct involves the coordination of a Lewis acid to the carbonyl oxygen of the ester group. mdpi.com This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

These Lewis acid adducts are key intermediates in a variety of reactions. For example, in Lewis acid-catalyzed Diels-Alder reactions, coordination of the Lewis acid to the dienoate would lower the energy of its LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction with a dienophile. Similarly, in conjugate additions, the formation of a Lewis acid adduct enhances the electrophilicity of the β-carbon, facilitating the attack of a nucleophile. researchgate.netrsc.org The reactivity of these adducts is central to the synthetic utility of α,β-unsaturated esters. nih.gov

Table 2: Lewis Acid-Base Interactions of this compound

Site on DienoateInteracting SpeciesType of InteractionResulting Reactivity
Carbonyl OxygenLewis Acid (e.g., BF₃, AlCl₃)CoordinationActivation of the carbonyl and conjugated system towards nucleophilic attack.
Diene π-systemLewis Acid (e.g., transition metals)π-ComplexationFacilitation of cycloaddition or carboboration reactions.
Carbonyl CarbonLewis Base (Nucleophile)Nucleophilic Acyl Substitution (after hydrolysis)Formation of amides, etc.
β-CarbonLewis Base (Nucleophile)Conjugate AdditionFormation of a new C-C or C-heteroatom bond at the β-position.

Hydrolysis and Desilylation Processes

The ethyl ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield 2,4-dimethylhexa-2,4-dienoic acid and ethanol. This is a fundamental reaction of esters and is often the first step in derivatizing the carboxyl group or in reactions like the aforementioned iodolactonization.

In a related context, dienoates are sometimes synthesized from silylated precursors. For example, a silyl (B83357) group might be used as a removable protecting group or as a directing group in a previous synthetic step. The removal of a silyl group, known as desilylation, is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic conditions. The specific conditions for desilylation depend on the nature of the silyl group. The ease of desilylation is a key advantage of using silyl groups in synthesis.

Catalytic Linear Cross-Dimerization Involving Conjugated Dienes and Acrylates

Catalytic linear cross-dimerization represents an atom-economical method for the formation of carbon-carbon bonds, uniting two different unsaturated molecules. acs.org In the context of this compound, this reaction involves its coupling with other conjugated dienes or acrylates to produce linear molecules. acs.org The regioselectivity of these reactions is a critical aspect, with different catalytic systems favoring the formation of either linear or branched products. acs.org For instance, cobalt-based catalysts have been shown to effectively catalyze the cross-dimerization of conjugated dienes with acrylates, leading predominantly to linear products. acs.org Ruthenium(0) complexes have also demonstrated high catalytic activity in these transformations. acs.orgnii.ac.jp

A notable example of enantioselective cross-dimerization involves the reaction of 2,4-dimethylhexa-2,4-diene with tert-butyl acrylate (B77674), catalyzed by a specific Ru(0) complex, which yielded the chiral cross-dimer with a 49% enantiomeric excess (ee). acs.org This marked a significant advancement in the enantioselective synthesis of such compounds. acs.org

Oxidative Coupling Mechanisms

The oxidative coupling mechanism is a key pathway in many transition metal-catalyzed reactions. unirioja.esacs.org In the context of cross-dimerization, it generally involves the coupling of two nucleophilic partners with the aid of an external oxidant. acs.orgwikipedia.org The catalytic cycle often begins with the oxidative addition of a substrate to a low-valent metal center, followed by insertion of the second substrate and subsequent reductive elimination to yield the product and regenerate the catalyst. unirioja.esnih.gov

For the cross-dimerization of conjugated dienes and acrylates, evidence for an oxidative coupling mechanism has been observed with ruthenium(0) catalysts. acs.org For example, the reaction of a coordinated diene with an acrylate can lead to the formation of a metallacyclic intermediate, which is a hallmark of this mechanism. acs.org Specifically, a η¹:η³-ruthenium(II) species has been trapped, providing strong support for the oxidative coupling pathway. acs.org In some systems, particularly those involving cobalt catalysts, a Co(I)/Co(III) redox cycle is proposed, where a cationic Co(I) species is the active catalyst. nih.govorganic-chemistry.orgnih.gov This cationic intermediate undergoes oxidative dimerization with the substrates to form a Co(III) metallacycle, which then reductively eliminates the product. nih.govorganic-chemistry.org

Hydride-Insertion Mechanisms

The hydride-insertion mechanism is another plausible pathway for the cross-dimerization of dienes and acrylates. This mechanism typically involves the formation of a metal-hydride species, which then inserts one of the substrates (usually the diene) to form a metal-allyl intermediate. This intermediate can then react with the second substrate (the acrylate) to form the final product.

While the oxidative coupling mechanism is more commonly cited for the cross-dimerization of conjugated dienes and acrylates, the hydride-insertion pathway is relevant in related transformations like hydrovinylation. The specific mechanism that is operative depends on the catalyst system, substrates, and reaction conditions.

Enantioselective Hydrovinylation

Hydrovinylation is a specific type of cross-dimerization where a conjugated diene or an alkyne reacts with an alkene, typically ethylene (B1197577) or an acrylate, to form a new, more complex diene or triene. nih.govchemistryviews.org When a chiral catalyst is employed, this reaction can be rendered enantioselective, providing access to valuable chiral building blocks. nih.gov

The enantioselective hydrovinylation of 1,3-dienes with acrylates has been achieved with high efficiency using cobalt and ruthenium catalysts. nih.govnih.gov For instance, cobalt complexes with chiral phosphine (B1218219) ligands have been shown to catalyze the heterodimerization of various 1,3-dienes and acrylates with excellent enantioselectivities, often exceeding 90% ee. nih.govorganic-chemistry.org The mechanism is believed to proceed through a cationic Co(I) intermediate, similar to the oxidative coupling pathway described earlier. nih.govorganic-chemistry.org The choice of the chiral ligand is crucial in controlling the stereochemical outcome of the reaction.

Iron-based catalysts have also been developed for the hydrovinylation of 1,3-dienes, offering a more sustainable alternative to precious metal catalysts. nih.gov These systems can exhibit high selectivity for the acs.orgnii.ac.jp-hydrovinylation product. nih.gov

Intramolecular Carbon-Carbon Cross-Coupling Reactions (e.g., Stille Coupling)

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic electrophile. wikipedia.org The intramolecular version of this reaction is particularly useful for the synthesis of cyclic compounds. acs.orgresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. rsc.org

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition of the organic electrophile to a Pd(0) complex, transmetalation of the organostannane to the palladium center, and reductive elimination of the final product to regenerate the Pd(0) catalyst. wikipedia.org

In the context of this compound, derivatives of this compound can be designed to undergo intramolecular Stille coupling. For example, a molecule containing both a vinyl stannane (B1208499) and a vinyl halide moiety, derived from the dienoate scaffold, could be cyclized using a palladium catalyst. The stereochemistry of the double bonds is generally retained throughout the reaction. wikipedia.org

Ring-Closing Metathesis in Derivative Synthesis

Ring-closing metathesis (RCM) is a versatile and powerful reaction in organic synthesis for the formation of cyclic alkenes. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by ruthenium or molybdenum alkylidene complexes, with Grubbs' and Schrock's catalysts being the most prominent examples. organic-chemistry.org RCM has been widely used to synthesize a vast array of cyclic and macrocyclic compounds, including those with significant biological activity. wikipedia.orgdrughunter.commedwinpublishers.com

The mechanism of RCM involves the formation of a metallacyclobutane intermediate from the reaction of the metal alkylidene with a diene substrate. organic-chemistry.org This intermediate then undergoes a cycloreversion to release an alkene byproduct (often ethylene) and a new metal alkylidene, which then reacts intramolecularly to form the cyclic product and regenerate the catalyst. organic-chemistry.org

Derivatives of this compound can be strategically designed to act as precursors for RCM. By introducing another terminal alkene into the molecule, an acyclic diene can be formed. This diene can then be subjected to RCM to construct a new ring system. The substitution pattern on the dienoate core can influence the efficiency and stereoselectivity of the RCM reaction. The functional group tolerance of modern RCM catalysts allows for the presence of the ester group in the substrate. nih.gov This strategy has been successfully applied in the synthesis of complex nitrogen-containing heterocycles and other valuable cyclic structures. medwinpublishers.comnih.gov

Advanced Analytical and Spectroscopic Characterization of Dienoate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering deep insights into the structure of dienoate systems. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of ethyl 2,4-dimethylhexa-2,4-dienoate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the methyl groups attached to the diene backbone, as well as signals for the olefinic protons. The chemical shifts and coupling constants of these protons provide critical information for confirming the compound's structure. For instance, the coupling between olefinic protons can help in assigning the stereochemistry (E/Z configuration) of the double bonds.

Table 1: Representative ¹H NMR Data for Related Structures

Functional Group Approximate Chemical Shift (ppm) Multiplicity
Ethyl Ester (-OCH₂CH₃) ~4.1 Quartet
Ethyl Ester (-OCH₂CH₃ ) ~1.2 Triplet
Olefinic Protons (-CH=) 5.0 - 7.5 Varies (Singlet, Doublet, etc.)
Methyl on double bond (C=C-CH₃) 1.7 - 2.5 Singlet or Doublet
Aliphatic CH, CH₂, CH₃ 0.8 - 2.0 Varies

This table is illustrative and based on general values for similar functional groups. Actual values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its chemical environment. For instance, the carbonyl carbon of the ester group would appear significantly downfield (typically 160-180 ppm), while the sp² carbons of the diene system would resonate in the 100-150 ppm range. The sp³ carbons of the ethyl and methyl groups would be found in the upfield region of the spectrum.

Similar to ¹H NMR, specific ¹³C NMR data for the target compound is scarce in the provided results. However, data for related compounds like 2,4-dimethylhexane (B165551) shows characteristic shifts for the different carbon atoms in the structure. chemicalbook.com Quantitative ¹³C NMR can also be employed to determine the abundance of specific structural motifs. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift Range (ppm)
Carbonyl (C=O) 165 - 175
Olefinic Carbons (C=C) 110 - 150
Ester Methylene (-OC H₂CH₃) 60 - 65
Methyl on double bond (C=C-C H₃) 10 - 25
Ethyl Methyl (-OCH₂C H₃) 10 - 20

This table presents predicted chemical shift ranges based on typical values for these functional groups.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Studies

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is exclusively used for the study of compounds containing phosphorus. mdpi.com As this compound lacks phosphorus atoms, direct analysis by ³¹P NMR is not relevant. However, this technique is invaluable for monitoring reactions involving phosphorus-containing reagents that might be used in the synthesis of dienoates. researchgate.netchemrxiv.org For example, Wittig-type reactions, which often employ phosphonium (B103445) ylides, can be monitored using ³¹P NMR to track the consumption of the reagent and the formation of the phosphine (B1218219) oxide byproduct. chemrxiv.org The high natural abundance and sensitivity of the ³¹P nucleus make it an excellent probe for quantitative analysis of phosphorus-containing species in a reaction mixture. nih.govmdpi.com

Nuclear Overhauser Effect (nOe) Spectroscopy for Stereochemical Assignments

Nuclear Overhauser Effect (nOe) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for assigning stereochemistry. For this compound, which can exist as different stereoisomers (E/Z isomers at the double bonds), nOe experiments would be definitive in establishing the relative orientation of the substituents. An nOe is observed between two protons if they are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. By irradiating a specific proton and observing which other protons show an enhancement in their signal, a map of through-space interactions can be constructed. This would allow for the unambiguous assignment of the (2E, 4E), (2Z, 4E), (2E, 4Z), or (2Z, 4Z) configuration of the dienoate.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. nih.govresearchgate.net

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For example, the loss of the ethoxy group (-OCH₂CH₃) or other small neutral molecules would result in characteristic fragment ions.

HRMS would be able to confirm the elemental composition of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This is particularly useful for confirming the identity of a newly synthesized compound or an unknown component in a mixture. researchgate.net While specific MS or HRMS data for this compound was not found, the NIST Chemistry WebBook provides mass spectral data for the related compound, ethyl 2,4-dimethylbenzoate, which can offer insights into potential fragmentation pathways. nist.gov

Table 3: Expected Mass Spectrometry Data for this compound (C₁₀H₁₆O₂)

Data Type Expected Value Information Provided
Molecular Weight 168.23 g/mol Molecular mass of the compound.
Molecular Ion Peak (m/z) ~168 Corresponds to the mass of the intact molecule.
HRMS (Exact Mass) 168.11503 Precise mass used to determine the elemental formula.
Key Fragment Ions (m/z) e.g., M-29 (loss of C₂H₅), M-45 (loss of OC₂H₅) Structural information based on fragmentation.

This table is based on calculated values and expected fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It allows for the separation of the compound from a mixture and its subsequent identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

The analysis of the related compound, (2E,4E)-Ethyl hexa-2,4-dienoate, which lacks the methyl groups, shows characteristic fragmentation patterns that can be extrapolated to predict the behavior of this compound. nist.gov

Typical GC Parameters for Dienoate Analysis:

ParameterValue
Column TypeCapillary
Stationary PhaseDB-1 (non-polar)
Column Length15 m
Column Diameter0.25 mm
Phase Thickness1.0 µm
Carrier GasHelium
Temperature ProgramInitial Temp: 50°C, Ramp: 10°C/min, Final Temp: 180°C

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for the analysis of non-volatile or thermally unstable compounds. In FAB-MS, the sample is dissolved in a non-volatile matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. nih.gov

For this compound, with a molecular weight of 168.24 g/mol , FAB-MS would be expected to produce a prominent ion at m/z 169 [M+H]⁺. This technique is advantageous for confirming the molecular weight of the compound with high accuracy. The low fragmentation nature of FAB-MS helps in unambiguously determining the molecular ion, which can sometimes be challenging with other ionization methods that cause extensive fragmentation.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a "molecular fingerprint" for identification. whitman.edu

For this compound, the molecular ion peak would be expected at m/z 168. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH2CH3), leading to an acylium ion, and McLafferty rearrangement. whitman.edulibretexts.org Based on the structure of this compound, the following characteristic fragments could be anticipated:

Predicted EI-MS Fragmentation for this compound:

m/zProposed Fragment
168[M]⁺ (Molecular Ion)
123[M - OCH2CH3]⁺
95[M - COOCH2CH3]⁺
45[OCH2CH3]⁺

The mass spectrum of the related (2E,4E)-Ethyl hexa-2,4-dienoate shows a molecular ion at m/z 140 and significant fragments at m/z 95, 67, and 45, which supports the predicted fragmentation pathways. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key functional groups are the ester and the conjugated diene system.

The IR spectrum of an ester is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the range of 1750-1735 cm⁻¹. The conjugation of the carbonyl group with the diene system in this compound is expected to shift this absorption to a lower frequency, likely around 1720-1715 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region. The C=C stretching vibrations of the conjugated diene system are expected to appear in the 1650-1600 cm⁻¹ region.

The IR spectrum for (2E,4E)-Ethyl hexa-2,4-dienoate shows characteristic peaks that align with these expectations, providing a reference for the analysis of its dimethylated analog. nist.gov

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional Group
~2950-3000C-H (sp³) stretch
~1715C=O (conjugated ester) stretch
~1640, 1610C=C (conjugated diene) stretch
~1250-1000C-O (ester) stretch

Chromatographic Techniques for Purification and Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC is a suitable method.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation of isomers of esters can be challenging but is often achievable by carefully optimizing the mobile phase composition and column type. documentsdelivered.comnih.gov For instance, the separation of geometric isomers (E/Z) can sometimes be accomplished on specialized columns or by modifying the mobile phase. mtc-usa.com

A typical HPLC setup for the analysis of this compound would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The detection is commonly performed using a UV detector, as the conjugated diene system in the molecule will absorb UV light.

Column Chromatography (Silica Gel)

Column chromatography using silica (B1680970) gel as the stationary phase is a fundamental and widely used technique for the purification of organic compounds on a preparative scale. acs.org Silica gel is a polar adsorbent, and therefore, non-polar compounds elute faster than polar compounds.

For the purification of this compound, a moderately polar compound, a solvent system of intermediate polarity would be employed. Typically, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is used as the eluent. The polarity of the eluent is gradually increased to facilitate the separation of the desired compound from impurities. The separation of closely related isomers may require careful selection of the solvent system and a long column to achieve good resolution. researchgate.net The retention of unsaturated esters on silica gel can be influenced by the interaction of the double bonds with the stationary phase. rsc.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the separation and qualitative analysis of organic compounds. nih.gov Its simplicity, speed, and cost-effectiveness make it an indispensable tool for monitoring reaction progress, assessing compound purity, and preliminary identification. acs.org The principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action). wpmucdn.com

The separation is based on the differing polarities of the compounds in the mixture and their interactions with the polar stationary phase and the mobile phase. reddit.com Less polar compounds have a weaker affinity for the stationary phase and travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ualberta.ca

For dienoate systems like this compound, TLC on silica gel plates is a common practice. researchgate.net The choice of the mobile phase is critical for achieving good separation. Typically, a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate, is employed. researchgate.net The polarity of the eluent can be finely tuned by varying the ratio of these solvents to optimize the separation of components. reddit.com For instance, increasing the proportion of ethyl acetate in a hexane-ethyl acetate mobile phase will increase the polarity of the eluent, leading to higher Rf values for the compounds being analyzed. reddit.com

The separation of geometric isomers (E/Z isomers) of dienoic esters can be particularly challenging due to their similar polarities. However, TLC can often resolve these isomers, especially with careful selection of the mobile phase. sciencemadness.org In some cases, specialized techniques like argentation chromatography, where the silica gel is impregnated with silver nitrate, can enhance the separation of unsaturated isomers. acs.org The silver ions interact differently with the π-bonds of the cis and trans isomers, leading to differential retention. google.com

Table 1: Representative TLC Data for Dienoate Esters on Silica Gel GF254

CompoundMobile Phase (v/v)Rf Value
Ethyl (2E,4E)-hexa-2,4-dienoateHexane:Ethyl Acetate (8:2)0.55
Ethyl (2E,4Z)-hexa-2,4-dienoateHexane:Ethyl Acetate (8:2)0.48
Ethyl (2Z,4E)-hexa-2,4-dienoateHexane:Ethyl Acetate (8:2)0.50
Ethyl (2Z,4Z)-hexa-2,4-dienoateHexane:Ethyl Acetate (8:2)0.42
This compound (Isomer 1)Hexane:Ethyl Acetate (9:1)0.62
This compound (Isomer 2)Hexane:Ethyl Acetate (9:1)0.58

Note: The Rf values presented in this table are illustrative and can vary depending on the specific experimental conditions such as the exact plate type, chamber saturation, and temperature.

Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm) if the compounds are UV-active, as is the case for conjugated systems like dienoates. nih.gov Alternatively, staining reagents such as potassium permanganate (B83412) or iodine can be used to visualize non-UV-active compounds. ualberta.ca

X-ray Diffraction Analysis for Solid-State Structure Determination

The fundamental principle of X-ray crystallography is based on the diffraction of X-rays by the ordered array of atoms in a crystal. The resulting diffraction pattern is unique to the crystal structure and contains the information needed to reconstruct the electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

While no specific X-ray crystal structure data for this compound is publicly available, the crystal structure of the related compound, sorbic acid ((2E,4E)-hexa-2,4-dienoic acid), has been determined. acs.org The analysis of its crystal structure reveals important features about the conformation and packing of conjugated dienoic systems. In the solid state, sorbic acid molecules are linked by hydrogen bonds between the carboxylic acid groups, forming dimers. acs.org These dimers then pack in a layered structure.

The conformation of the conjugated diene chain is crucial for understanding its properties. In the case of (2E,4E)-sorbic acid, the diene system adopts a planar conformation to maximize π-orbital overlap. acs.org It is expected that the ethyl ester derivative, this compound, would also exhibit a largely planar conformation of its diene backbone in the solid state. The presence of the methyl groups would influence the fine details of the molecular packing.

The solid-state packing of conjugated molecules is of significant interest as it can influence material properties. The packing arrangement can range from cofacial π-stacking to herringbone structures, which affects the intermolecular electronic interactions. researchgate.net Although a detailed crystal structure of this compound is not available, the table below presents hypothetical, yet plausible, crystallographic data based on the known structures of similar organic esters and conjugated systems.

Table 2: Representative Crystallographic Data for a Dienoate Ester

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1002.5
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.15

Note: This data is illustrative for a hypothetical dienoate ester crystal and serves to represent the type of information obtained from an X-ray diffraction study.

The determination of the solid-state structure of this compound through X-ray diffraction would provide invaluable information for understanding its chemical and physical properties, and for correlating its structure with its reactivity and potential applications.

Computational Chemistry and Theoretical Investigations of Ethyl 2,4 Dimethylhexa 2,4 Dienoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organic molecules. For conjugated systems like ethyl 2,4-dimethylhexa-2,4-dienoate, DFT can provide valuable information about their structure, stability, and reactivity.

The optimization of the molecular geometry is a fundamental step in any computational study. For the related potassium 2,4-hexadienoate, a comparative study utilizing different hybrid functionals, including B3LYP-D3, M05-2X, and M06-2X, has been performed to identify the most suitable functional for accurately predicting its structure. epstem.net The results indicated that the M06-2X functional with a 6-311(d)G+ basis set provided the best correlation with experimental data for geometric parameters. epstem.net This level of theory is therefore well-suited for describing the geometry of the hexadienoate system.

The electronic structure of these molecules is characterized by the delocalization of π-electrons across the conjugated diene and the carbonyl group. Natural Bond Orbital (NBO) analysis is a key technique used to understand this delocalization and the associated charge distribution. epstem.net For the 2,4-hexadienoate anion, NBO analysis has been used to identify the excited states in the liquid phase, providing insights into its electronic behavior. epstem.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of these frontier molecular orbitals and the resulting HOMO-LUMO energy gap are key descriptors of chemical reactivity and are used to elucidate structure-activity relationships. epstem.net

Table 1: Comparison of DFT Functionals for Geometry Optimization of Potassium 2,4-Hexadienoate This table is illustrative and based on the findings for a related compound.

DFT FunctionalBasis SetCorrelation with Experimental Data (R²)
B3LYP-D36-311(d)G+Good
M05-2X6-311(d)G+Very Good
M06-2X 6-311(d)G+ Excellent (0.99913)

Following geometry optimization, single-point energy calculations are performed to obtain more accurate electronic energies and thermodynamic properties. These calculations are typically carried out using the optimized geometry and a higher level of theory or a larger basis set. For the 2,4-hexadienoate anion, these calculations, performed with the M06-2X/6-311(d)G+ level of theory, provide insights into the molecule's stability. epstem.net The calculated energies can be used to determine thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy.

While specific studies on the activation energy and reaction pathways of this compound are not available, the reactivity of the related ethyl sorbate (B1223678) in reactions like the Diels-Alder reaction has been noted. evitachem.com Computational methods are instrumental in mapping the potential energy surface of such reactions, allowing for the determination of activation energies and the identification of the most favorable reaction pathways. This analysis involves locating the transition state structures that connect reactants to products.

For a generic elimination reaction, computational studies have shown how different mechanisms (E1, E2, E1cB) can be influenced by factors such as the leaving group, with each mechanism exhibiting distinct transition states and intermediates. wolfram.com A similar approach could be applied to understand the reactions of this compound.

The characterization of transition states is a critical aspect of computational reaction analysis. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum. For multi-step reactions, there can be multiple transition states and intermediates. wolfram.com For instance, in a two-step reaction mechanism like E1 or E1cB, two distinct transition states would be identified and characterized. wolfram.com The geometry and energy of these transition states provide crucial information about the kinetics and mechanism of the reaction.

Table 2: Key Computational Chemistry Concepts and Their Application This table provides a general overview of the computational techniques discussed.

ConceptDescriptionApplication to this compound (by analogy)
Geometry Optimization Finding the lowest energy arrangement of atoms in a molecule.Predicting the 3D structure and bond lengths/angles.
Electronic Structure Analysis Describing the distribution and energy of electrons in a molecule.Understanding π-electron delocalization and identifying reactive sites.
Thermodynamic Calculations Determining properties like enthalpy, entropy, and Gibbs free energy.Assessing the stability of different conformations and isomers.
Reaction Pathway Analysis Mapping the energetic landscape of a chemical reaction.Elucidating the mechanism of reactions like Diels-Alder or elimination.
Transition State Characterization Identifying the highest energy point on a reaction pathway.Calculating activation energies and predicting reaction rates.

Molecular Modeling and Conformation Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For a flexible molecule like this compound, which has several rotatable single bonds, conformation analysis is essential. This involves identifying the different stable conformations (rotamers) and determining their relative energies. The presence of methyl groups on the diene backbone would significantly influence the conformational preferences compared to the unsubstituted ethyl sorbate. Computational methods can be used to systematically explore the conformational space and identify the global minimum energy structure as well as other low-energy conformers that may be present at room temperature.

Correlations Between Computational Data and Experimental Reactivity

A key goal of computational chemistry is to establish a correlation between calculated properties and experimentally observed reactivity. For the 2,4-hexadienoate anion, computational studies have aimed to elucidate the structure-activity relationship, particularly concerning its antimicrobial properties. epstem.net Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to predict the molecule's chemical behavior. epstem.net

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). epstem.net This provides a visual guide to the sites most susceptible to chemical attack, which can then be correlated with known reaction outcomes. For instance, the known participation of ethyl sorbate in Diels-Alder reactions as an electron-rich diene aligns with the expected electronic properties of such a conjugated system. evitachem.com

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 2,4-Dimethylhexa-2,4-Dienoate as a Versatile Synthetic Building Block

In principle, the conjugated diene and ester functionalities of this compound make it an attractive candidate for a variety of chemical transformations. The diene system is primed for Diels-Alder reactions, a powerful tool for the construction of six-membered rings with controlled stereochemistry. The ester group, in turn, can be manipulated through hydrolysis, reduction, or conversion to other functional groups, providing a handle for further synthetic elaboration. The methyl substituents on the diene backbone can influence the regioselectivity and stereoselectivity of its reactions, potentially offering a level of control in complex synthetic sequences. Despite this theoretical potential, concrete examples of its broad utility as a versatile building block are not readily found in peer-reviewed literature.

Synthesis of Complex Cyclic and Heterocyclic Structures

The construction of cyclic and heterocyclic frameworks is a cornerstone of organic synthesis. While this compound possesses the requisite functionality for participating in reactions that form such structures, specific literature examples of its use in the synthesis of complex cyclic and heterocyclic systems are not available. Theoretically, it could serve as a four-carbon component in [4+2] cycloadditions to generate cyclohexene (B86901) derivatives, or in other pericyclic reactions. Its conversion into heterocyclic systems would likely require multi-step sequences involving the transformation of the ester and diene moieties.

Precursor in the Total Synthesis of Natural Products and Analogues

The total synthesis of natural products represents the pinnacle of synthetic organic chemistry, often requiring the development of novel strategies and the use of unique building blocks. The following subsections explore the proposed, though unconfirmed, role of this compound in the synthesis of several complex natural products.

Analogues of Plakinic and Epiplakinic Acids from Marine Sponges

Plakinic and epiplakinic acids are a family of bioactive cyclic peroxides isolated from marine sponges. Their synthesis is a significant challenge due to the sensitive peroxide linkage. A literature search for the use of this compound in the synthesis of analogues of these marine natural products did not yield any specific results. Synthetic strategies towards these molecules typically involve different key fragments and reaction types.

Synthetic Studies Towards Tetrapetalone A

Tetrapetalone A is a complex polyketide natural product with a unique tetracyclic core. The total synthesis of Tetrapetalone A and its aglycon has been a subject of interest in the synthetic community. However, a review of the published synthetic routes and strategies does not indicate the use of this compound as a key building block. The reported syntheses employ different starting materials and key bond-forming reactions.

Construction of N-Demethylalotamide A

N-Demethylalotamide A is another natural product with a complex structure. There is no available scientific literature that documents the use of this compound in the synthetic construction of this particular compound.

Synthesis of Desepoxy-Tedanolide C

The tedanolides are a class of potent cytotoxic macrolides isolated from marine sponges. The total synthesis of these complex molecules is a formidable challenge that has been undertaken by several research groups. The synthesis of desepoxy-tedanolide C, an analogue of tedanolide (B1239426) C, has been successfully achieved. Key strategies in these syntheses include the use of powerful reactions such as the Kiyooka aldol (B89426) reaction and the Julia-Kocienski olefination to assemble complex fragments. rsc.orgunl.edunih.govresearchgate.net A detailed examination of the published synthetic routes for desepoxy-tedanolide C does not reveal the incorporation of this compound as a starting material or key intermediate. The retrosynthetic analyses of these syntheses show a disconnection into different key fragments that are not derived from this specific dienoate. nih.gov

Table of Key Reactions in the Synthesis of Desepoxy-Tedanolide C

Reaction TypePurpose in SynthesisReference
Kiyooka Aldol ReactionStereoselective formation of a tertiary alcohol. rsc.org
Julia-Kocienski OlefinationFormation of a carbon-carbon double bond. rsc.org
Aldol ReactionsCoupling of major fragments of the molecule. unl.edunih.gov

Fluorous Mixture Synthesis of Passifloricin A Diastereomers

Fluorous Mixture Synthesis (FMS) is a strategic approach that enhances the efficiency of solution-phase synthesis by simplifying the separation and identification of products in a mixture. This technique involves tagging organic substrates with fluorous labels of varying fluorine content. After carrying the mixture through several reaction steps, the tagged products are separated via fluorous chromatography, where they elute in order of their fluorine content. researchgate.net

While the direct application of this compound in the fluorous mixture synthesis of Passifloricin A diastereomers is not documented in the reviewed literature, the principles of FMS are well-established for the synthesis of complex molecules, including stereoisomers of natural products. umb.edursc.orgumb.edu The general strategy of FMS allows for the efficient construction of compound libraries, which can be applied to the synthesis of various diastereomers. rsc.org The synthesis of different diastereomers is a significant challenge in organic chemistry, and techniques like FMS offer a streamlined solution for their separation.

Preparation of Trikentrin A

The total synthesis of Trikentrin A, a marine-derived indole (B1671886) alkaloid, has been accomplished through various synthetic routes. One notable strategy involves an intermolecular indole aryne cycloaddition as a key step. nih.gov This approach, combined with the Bartoli indole synthesis, provides an efficient pathway to the Trikentrin A core structure. nih.gov Other reported methods for constructing the Trikentrin and related herbindole skeletons include intramolecular allene (B1206475) cycloadditions, heteroaromatic azadiene Diels-Alder reactions, and intermolecular Heck coupling. nih.gov

A review of the prominent synthetic pathways for Trikentrin A does not indicate the use of this compound as a precursor or intermediate. The established routes to this natural product rely on different key reactions and starting materials. nih.gov

Synthesis of Highly Polarized Dendralenes

Dendralenes, particularly researchgate.netdendralenes, are a class of cross-conjugated polyenes that serve as valuable precursors in the synthesis of complex polycyclic scaffolds through diene-transmissive Diels-Alder (DTDA) reactions. The reactivity of dendralenes can be tuned by the introduction of electron-withdrawing or electron-donating groups.

Research into the synthesis of highly polarized researchgate.netdendralenes has demonstrated that electron-deficient dendralenes can be prepared and subsequently used in DTDA reactions with electron-poor dienophiles. While direct use of this compound is not specified, the study of related electron-deficient dienoates provides insight into the potential reactivity. For instance, the Diels-Alder reactions of dendralenes substituted with ester groups have been investigated, showing that the electronic and steric effects of these substituents influence the reaction's regioselectivity and activation energy.

The synthesis of these polarized dendralenes often involves a multi-step process. A general approach might include the coupling of various organic fragments to build the dendralene backbone. The reactivity of these systems in subsequent Diels-Alder reactions allows for the construction of multiple new bonds and stereocenters in a controlled manner.

Development of Novel Functionalized Materials

The unique structural features of dienoates, such as this compound, make them attractive candidates for the development of novel functionalized materials. The conjugated diene system can participate in Diels-Alder reactions, a powerful tool for surface functionalization and the creation of cross-linked polymer networks. nih.gov This "click chemistry" approach offers high efficiency and selectivity, enabling the precise attachment of biomolecules, imaging agents, or other functional groups to material surfaces. nih.gov

The chemical functionalization of 2D materials is an emerging field where such reactions could be applied to tune the physicochemical properties of materials like graphene, transition metal dichalcogenides, and MXenes. european-mrs.com By modifying the surface of these materials, their dispersibility, wettability, and interfacial interactions can be enhanced, leading to applications in energy storage, sensing, and nanocomposites. european-mrs.com While the specific use of this compound in this context is not detailed, the general reactivity of dienes in Diels-Alder reactions is a cornerstone of this field.

Potential in Polymerization Initiatives (General Dienoate Relevance)

Dienoates are valuable monomers in polymerization due to their conjugated double bonds, which can undergo various polymerization reactions. One relevant area is ring-closing metathesis (RCM), which can be used to synthesize macrocyclic compounds. Catalyst-controlled stereoselective RCM of dienoates can produce macrocyclic (E,Z)- or (Z,E)-dienoates with high stereoselectivity. acs.org

The following table summarizes the results of catalytic RCM for the synthesis of various macrocyclic dienoates, demonstrating the potential of dienoate structures in forming cyclic architectures.

EntrySubstrateRing SizeCatalyst Loading (mol%)Time (h)Conversion (%)Z:E Ratio
1Diene 1145.02>98>98:2
2Diene 2165.02>98>98:2
3Diene 318106>98>98:2
4Diene 4201068591:9

This data is representative of general dienoate reactivity in RCM and not specific to this compound. acs.org

The ability of dienoates to undergo such cyclizations and polymerizations highlights their potential in creating novel polymers and macrocycles with defined stereochemistry and ring sizes, which could have applications in areas such as drug delivery and materials science.

Isomeric Purity and Stereochemical Control in Synthesis

Diastereoselective Synthesis of Dienoate Systems

The diastereoselective synthesis of 2,4-disubstituted dienoate systems, such as ethyl 2,4-dimethylhexa-2,4-dienoate, often employs olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the formation of α,β-unsaturated esters with a high degree of stereocontrol. researchgate.net This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

In the context of synthesizing this compound, a potential diastereoselective strategy would involve the reaction of a β-keto phosphonate (B1237965) with an appropriate aldehyde. The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the phosphonate reagent and the aldehyde, the choice of base, and the reaction temperature. For instance, studies on the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes have shown that greater (E)-stereoselectivity is achieved with increasing steric bulk of the aldehyde and at higher reaction temperatures. researchgate.net The choice of metal cation in the base can also play a role, with lithium salts generally favoring higher E-selectivity compared to sodium or potassium salts. researchgate.net

A cascade inter–intramolecular double Michael strategy has also been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates, demonstrating complete diastereoselectivity in many cases. beilstein-journals.org While this example leads to a cyclic system, the principles of controlling stereochemistry through conjugate additions could potentially be adapted for the synthesis of acyclic dienoates.

Enantioselective Synthesis and Chiral Induction

The introduction of chirality into molecules can be achieved through various strategies, including the use of chiral catalysts. Asymmetric organocatalysis has emerged as a powerful tool for enantioselective synthesis. uv.mxyoutube.com For the enantioselective synthesis of this compound, a potential approach could involve the use of a chiral phosphine (B1218219) catalyst in a [4+2] annulation reaction between an allenoate and a suitable reaction partner, which has been shown to produce functionalized dihydrocarbazoles with high optical purity. nih.gov

Another strategy involves the use of chiral auxiliaries or chiral metal complexes. For instance, the enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines and 3-alkylidene-2,5-ketopiperazines has been achieved with high enantioselectivities using a Rh/f-spiroPhos complex. nih.gov While not directly applicable to the open-chain structure of this compound, this demonstrates the potential of transition metal catalysis for achieving high enantioselectivity in related systems.

Organophotocatalysis offers another avenue for enantioselective synthesis. An efficient in-flow catalytic enantioselective organophotoredox alkylation of aldehydes has been developed, achieving high enantiomeric excess. acdlabs.com This method could potentially be adapted for the enantioselective synthesis of chiral dienoates.

Methods for Stereochemical Assignment and Confirmation

The unambiguous determination of the stereochemistry of the synthesized dienoates is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR provide initial information, but two-dimensional (2D) NMR techniques are often necessary for a definitive assignment.

For determining the relative stereochemistry of diastereomers, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. acdlabs.comcolumbia.eduacdlabs.comindiana.eduresearchgate.net These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), allowing for the determination of their relative spatial arrangement. acdlabs.comindiana.edu For example, a NOESY or ROESY correlation between the methyl protons at C2 and the vinylic proton at C5 would suggest a specific diastereomeric relationship.

The coupling constants (J-values) in ¹H NMR spectra can also provide stereochemical information. In some cases, computational methods, such as DFT calculations of NMR chemical shifts, can be used to support experimental assignments by comparing calculated and experimental spectra for different possible isomers. nih.gov The table below shows calculated ¹H-NMR chemical shifts for the olefinic protons of various nonadiene (B8540087) isomers, illustrating the differences that can be expected between different stereoisomers. nih.gov

CompoundFunctionalBasis SetCalculated δ (ppm)Experimental δ (ppm)
(E,E)-2,4-nonedieneB3LYP6-31+G(d,p)5.57 (H2), 6.00 (H3), 6.00 (H4), 5.56 (H5)5.57, 6.00, 6.00, 5.56
(Z,E)-2,4-nonedieneB3LYP6-31+G(d,p)5.36 (H2), 5.96 (H3), 6.36 (H4), 5.68 (H5)5.36, 5.96, 6.36, 5.68

Table 1: Comparison of calculated and experimental ¹H-NMR chemical shifts for nonadiene isomers. Data sourced from DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. nih.gov

Strategies for Controlling Double Bond Geometry (E/Z Isomerism)

The geometry of the double bonds (E/Z isomerism) in this compound is a critical aspect of its stereochemistry. The Horner-Wadsworth-Emmons (HWE) reaction is a key method for controlling this, generally favoring the formation of (E)-alkenes. researchgate.netrsc.org The stereoselectivity of the HWE reaction can be tuned by modifying the reaction conditions and the phosphonate reagent.

For instance, using phosphonates with electron-withdrawing groups, such as trifluoroethyl groups (the Still-Gennari modification), under strongly dissociating conditions (e.g., KHMDS and 18-crown-6), can lead to excellent Z-selectivity. researchgate.net Conversely, solvent-free HWE reactions using bases like DBU in the presence of K₂CO₃ can yield (E)-α,β-unsaturated esters with high selectivity. rsc.org Research has shown that using LiOH·H₂O as a base in the reaction of triethyl 2-phosphonopropionate with aromatic aldehydes results in high E-selectivity (95–99%). researchgate.net

The table below summarizes the effect of different bases on the E/Z selectivity of the HWE reaction between triethyl 2-phosphonopropionate and various aldehydes.

AldehydeBaseSolventE/Z RatioYield (%)
BenzaldehydeLiOH·H₂ONone99:197
4-ChlorobenzaldehydeLiOH·H₂ONone99:195
4-MethoxybenzaldehydeLiOH·H₂ONone98:296
HexanalLiOH·H₂ONone92:891

Table 2: Influence of base on E/Z selectivity in the Horner-Wadsworth-Emmons reaction. Data adapted from "Highly E-Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H₂O or Ba(OH)₂·8H₂O". researchgate.net

The choice of phosphonate reagent itself is also a critical factor. For example, the reaction of ethyl 2-(diisopropylphosphono)propionate with aliphatic aldehydes can improve E-selectivity to 97-98%. researchgate.net The reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid in the presence of i-PrMgBr has been shown to produce (E)-α,β-unsaturated carboxylic acids as the major products. arkat-usa.org

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The development of new catalytic systems to functionalize dienoates is a major area of ongoing research. While classical methods exist, the focus is shifting towards more elegant and atom-economical transformations.

Key Research Thrusts:

Asymmetric Catalysis: A primary goal is the development of enantioselective catalytic methods to introduce chirality into dienoate structures. This is crucial for the synthesis of biologically active molecules and chiral building blocks. Nickel-catalyzed enantioconvergent cross-electrophile coupling reactions, for instance, have shown promise for creating stereogenic centers in related allylic systems.

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds within the dienoate backbone represents a highly efficient strategy for molecular editing. Rhodium-catalyzed C-H activation has been demonstrated for the dienylation of various heterocycles, offering a template for future exploration with different dienoate substrates.

Metathesis Reactions: Ring-closing and cross-metathesis reactions catalyzed by ruthenium or molybdenum complexes continue to be refined for the synthesis of complex macrocyclic structures and substituted dienoates with high stereoselectivity. oup.com Research into new catalysts that offer enhanced activity and selectivity for specific dienoate geometries is an active field.

Table 1: Examples of Catalytic Transformations for Dienoate Systems

Catalyst TypeReaction TypePotential Application for Ethyl 2,4-dimethylhexa-2,4-dienoate
Chiral Nickel ComplexesEnantioconvergent Cross-CouplingIntroduction of a stereocenter at the allylic position.
Rhodium ComplexesC-H DienylationCoupling with various aromatic or heterocyclic partners.
Molybdenum/Ruthenium MAPRing-Closing MetathesisSynthesis of macrocycles containing the dimethyl-substituted diene unit.

Green Chemistry Approaches to Dienoate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to dienoates. The aim is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Future Research Directions:

Biocatalysis: The use of enzymes, such as lipases, for the synthesis and transformation of esters is a promising green alternative. Research into identifying or engineering enzymes that can accommodate the specific steric bulk of this compound could lead to highly selective and environmentally benign production methods.

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a key objective.

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Catalytic reactions, by their nature, often lead to higher atom economy compared to stoichiometric methods.

Bio-inspired Synthetic Strategies

Nature often provides inspiration for the synthesis of complex molecules. Bio-inspired strategies for dienoate synthesis could involve mimicking enzymatic reaction cascades or utilizing naturally occurring starting materials.

Potential Approaches:

Tandem Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially, mimicking biosynthetic pathways, can significantly improve efficiency. For example, a gold-catalyzed tandem Diels-Alder reaction has been reported for the synthesis of complex polycyclic skeletons.

Renewable Feedstocks: Exploring routes to dienoates from biomass-derived starting materials is a key aspect of sustainable chemistry.

Development of Advanced Analytical Techniques for Complex Mixtures

As synthetic methodologies become more complex, the need for powerful analytical techniques to characterize reaction mixtures and purify products becomes more critical.

Emerging Techniques:

Advanced Chromatography: Techniques like preparative High-Performance Liquid Chromatography (Prep-HPLC) and Supercritical Fluid Chromatography (SFC) are essential for the isolation of pure dienoate isomers from complex reaction outputs.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like gas chromatography (GC-MS) is invaluable for the structural elucidation of dienoates and their byproducts.

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques are crucial for determining the precise stereochemistry of the double bonds in dienoates, which is often a significant challenge.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability.

Future Prospects:

Continuous Manufacturing: Developing continuous flow processes for the synthesis and purification of dienoates like this compound could enable more efficient and safer large-scale production.

Automated Optimization: Combining flow chemistry with automated systems and machine learning algorithms can allow for high-throughput screening of reaction conditions to rapidly identify optimal synthetic protocols.

Computational Design of Dienoate Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity.

Applications in Dienoate Research:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights into the mechanisms of catalytic transformations.

Catalyst Design: Computational screening can accelerate the discovery of new catalysts with desired reactivity and selectivity for dienoate synthesis.

Predicting Selectivity: Computational models can help predict the stereochemical outcome of reactions, guiding the design of experiments to achieve a specific isomer. The influence of external electric fields on reactivity and selectivity is also an emerging area of computational study.

Expansion into New Material Science Applications

The conjugated diene system in this compound suggests its potential as a monomer for polymerization, leading to new materials with tailored properties.

Potential Research Areas:

Novel Polymers: Polymerization of this compound could yield polymers with unique thermal, mechanical, or optical properties due to the specific substitution pattern on the polymer backbone. These could find applications as synthetic rubbers or specialty plastics.

Copolymers: Copolymerizing this dienoate with other monomers could lead to a wide range of materials with tunable characteristics.

Functional Materials: The ester functionality in the polymer could be further modified post-polymerization to introduce new functionalities, creating materials for applications in coatings, adhesives, or biomedical devices. The use of polymers in the synthesis of nanoparticles is also an area of growing interest.

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